Thalidomide-5'-O-PEG5-C2-acid is a synthetic compound that integrates a thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. This compound has garnered attention due to its application in PROTAC (PROteolysis TArgeting Chimeras) technology, which represents an innovative approach in drug discovery aimed at selectively degrading target proteins by leveraging the ubiquitin-proteasome system. The unique structure of Thalidomide-5'-O-PEG5-C2-acid allows for enhanced solubility and bioavailability, making it a valuable tool in therapeutic applications, particularly in oncology and immunology .
Thalidomide-5'-O-PEG5-C2-acid is produced through chemical synthesis, with its molecular formula being and a molecular weight of 566.56 g/mol. The compound is available from various suppliers for research purposes, and its purity is typically above 95% as determined by High-Performance Liquid Chromatography (HPLC) .
The synthesis of Thalidomide-5'-O-PEG5-C2-acid involves several key steps:
The industrial synthesis of Thalidomide-5'-O-PEG5-C2-acid follows similar methodologies but emphasizes scale-up production while maintaining stringent quality control measures to achieve consistent yields and purity.
Thalidomide-5'-O-PEG5-C2-acid can participate in various chemical reactions:
The ability to undergo these reactions makes Thalidomide-5'-O-PEG5-C2-acid a flexible building block for further chemical modifications aimed at improving its efficacy or targeting capabilities in therapeutic settings.
Thalidomide-5'-O-PEG5-C2-acid operates primarily through the ubiquitin-proteasome system. The thalidomide moiety binds specifically to cereblon (CRBN), which is integral to the E3 ubiquitin ligase complex known as Cullin 4 RING E3 ubiquitin ligase (CRL4). This interaction facilitates the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism enables selective targeting of proteins implicated in various diseases, particularly cancer .
Thalidomide-5'-O-PEG5-C2-acid has significant applications in scientific research:
Thalidomide-5'-O-PEG5-C2-acid (CAS: 2688100-55-0) exemplifies a strategically engineered E3 ligase-recruiting building block for proteolysis-targeting chimeras (PROTACs). Its design integrates three critical elements: (1) the cereblon (CRBN)-binding thalidomide pharmacophore, (2) a polyethylene glycol (PEG5) spacer, and (3) a terminal carboxylic acid for conjugation. The thalidomide moiety hijacks the CRL4CRBN E3 ubiquitin ligase complex, leveraging its natural role in ubiquitin transfer. This enables the PROTAC to ubiquitinate neosubstrate proteins bearing a C-terminal β-hairpin loop ("G-loop"), tagging them for proteasomal degradation [9].
Table 1: Key Molecular Properties of Thalidomide-5'-O-PEG5-C2-acid
| Property | Specification |
|---|---|
| Molecular Formula | C₂₆H₃₄N₂O₁₂ |
| Molecular Weight | 566.56 g/mol |
| CAS Number | 2688100-55-0 |
| Purity | ≥95% (HPLC) |
| Functional Group | Terminal carboxylic acid |
| SMILES | OC(=O)CCOCCOCCOCCOCCOCCOC₁=CC=C₂C(=O)N(C₃CCC(=O)NC₃=O)C(=O)C₂=C₁ |
| E3 Ligase Target | Cereblon (CRBN) |
The PEG5 spacer serves as a distance optimizer, critically positioning the target protein ligand to facilitate productive ternary complex formation. Computational analyses indicate that the 24-atom PEG5 linker (~20 Å) provides sufficient flexibility and length to engage >2,500 human proteins containing the G-loop motif [9]. This spacer length balances steric accessibility with entropy penalties, enabling efficient ubiquitin transfer. The terminal carboxylic acid permits conjugation via amide coupling, offering compatibility with amine-containing target protein ligands [1] [8].
The synthesis of Thalidomide-5'-O-PEG5-C2-acid follows a modular approach, sequentially assembling the thalidomide core, PEG5 spacer, and carboxylic acid terminus:
Step 1: Thalidomide FunctionalizationThalidomide’s phthalimide ring is selectively alkylated at the 5'-position using a halogenated PEG5 derivative (e.g., tosyl-PEG5-OH or bromo-PEG5-OH) under basic conditions (K₂CO₃, DMF). Nucleophilic substitution yields the intermediate Thalidomide-O-PEG5-OH [4].
Step 2: Carboxylic Acid FunctionalizationThe hydroxyl terminus of Thalidomide-O-PEG5-OH undergoes esterification with succinic anhydride or alkylation with bromoacetic acid. The latter employs Mitsunobu conditions (DIAD, PPh₃) or direct Williamson ether synthesis to generate Thalidomide-5'-O-PEG5-C2-acid [7]. Critical purification via reverse-phase HPLC ensures ≥95% purity, with structural validation by 1H/13C NMR and high-resolution mass spectrometry [1].
Table 2: Synthetic Route Comparison for PEGylated Thalidomide Derivatives
| Intermediate | Reagent | Reaction Type | Key Condition |
|---|---|---|---|
| Thalidomide-O-PEG5-OH | Tosyl-PEG5-OH | Nucleophilic Substitution | K₂CO₃, DMF, 60°C |
| Thalidomide-O-PEG5-C2-acid | Bromoacetic acid | Williamson Ether Synthesis | t-BuOK, THF, 0°C→RT |
The PEG5 spacer (C₁₀H₂₀O₆) introduces hydrophilicity, countering thalidomide’s low aqueous solubility. This enhances PROTAC bioavailability and reduces aggregation, a common limitation of heterobifunctional degraders [7].
The terminal carboxylic acid of Thalidomide-5'-O-PEG5-C2-acid enables efficient conjugation to target protein ligands via amide bond formation. Key strategies include:
Activated Ester ChemistryPre-activation with carbodiimides (EDC or DCC) and activators (HOBt, HOAt) forms reactive O-acylisourea intermediates. Subsequent nucleophilic attack by a primary amine (from the target ligand) yields stable amide conjugates. This method achieves >80% conversion in aprotic solvents (DMF, DCM) [7].
HATU-Mediated CouplingHexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables rapid, room-temperature conjugation under mild basic conditions (DIPEA). HATU forms active ester intermediates with superior leaving-group properties, minimizing racemization and enabling couplings at low concentrations (0.1 mM) [7] [8].
Parallel PROTAC Library SynthesisThe carboxylic acid functionality permits parallel synthesis of diverse PROTAC libraries. A single Thalidomide-5'-O-PEG5-C2-acid batch can be conjugated to dozens of amine-containing target ligands (e.g., kinase inhibitors, epigenetic modulators) via automated peptide synthesizers. This streamlines structure-activity relationship (SAR) profiling [8].
Table 3: Conjugation Efficiency of Common Coupling Reagents
| Reagent | Reaction Time | Solvent | Yield Range | Side Products |
|---|---|---|---|---|
| EDC/HOBt | 12–24 h | DMF | 60–75% | N-Acylurea |
| HATU | 0.5–2 h | DMF/DCM | 85–95% | None significant |
| DIC/Oxyma | 2–4 h | DMF | 70–85% | Diimide byproducts |
Post-conjugation, reverse-phase HPLC purifies the PROTACs, followed by cellular assays to validate degradation efficiency (e.g., DC₅₀, D
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: